![molecular formula C17H23NO5 B249960 Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B249960.png)
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate, also known as EDDP, is a synthetic compound that belongs to the class of piperidine derivatives. EDDP is widely used in scientific research due to its unique chemical properties and potential therapeutic applications. In
Mechanism of Action
The exact mechanism of action of Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters such as acetylcholine and dopamine. Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has also been shown to modulate the activity of ion channels and receptors in the brain, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has been shown to have several biochemical and physiological effects in various experimental models. It has been reported to increase the levels of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Advantages and Limitations for Lab Experiments
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has several advantages as a tool in scientific research. It is readily available and can be synthesized in large quantities with high purity. Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate is also stable under standard laboratory conditions and can be easily stored for extended periods. However, Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are several future directions for the study of Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate. One area of research is the development of new derivatives of Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate with improved pharmacological properties and therapeutic potential. Another area of research is the investigation of the effects of Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate on other biological systems such as the cardiovascular and immune systems. Additionally, the use of Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate as a tool in drug discovery and development is an area of active research, with potential applications in the treatment of various diseases.
Synthesis Methods
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate can be synthesized by the reaction of piperidine-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ethyl iodide to obtain Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate in high yield and purity. Several modifications of this synthesis method have been reported in the literature, including the use of different starting materials and reaction conditions.
Scientific Research Applications
Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. Ethyl 1-[(3,4-dimethoxyphenyl)carbonyl]piperidine-4-carboxylate has also been used as a tool in pharmacological research to study the effects of piperidine derivatives on various biological systems.
properties
Molecular Formula |
C17H23NO5 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 1-(3,4-dimethoxybenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H23NO5/c1-4-23-17(20)12-7-9-18(10-8-12)16(19)13-5-6-14(21-2)15(11-13)22-3/h5-6,11-12H,4,7-10H2,1-3H3 |
InChI Key |
DBPDAYRAMCZNLS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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